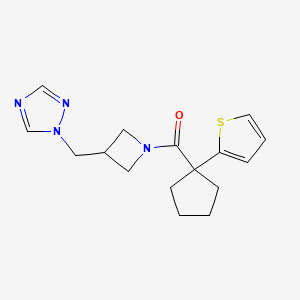

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Description

Properties

IUPAC Name |

(1-thiophen-2-ylcyclopentyl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4OS/c21-15(16(5-1-2-6-16)14-4-3-7-22-14)19-8-13(9-19)10-20-12-17-11-18-20/h3-4,7,11-13H,1-2,5-6,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUEUWRZHAQPULT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)N3CC(C3)CN4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound features a triazole ring, an azetidine moiety, and a cyclopentyl group substituted with a thiophene. The presence of the triazole group is particularly significant as it is known for contributing to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₄OS |

| Molecular Weight | 298.39 g/mol |

| CAS Number | 2320684-32-8 |

| Melting Point | Not available |

| Boiling Point | Not available |

Antimicrobial Activity

Preliminary studies indicate that the compound may exhibit antimicrobial properties , likely due to the triazole moiety's ability to inhibit fungal cytochrome P450 enzymes. This inhibition is crucial for the treatment of fungal infections, positioning the compound as a potential candidate for antifungal drug development.

Anticancer Potential

Research has shown that compounds with similar structural features can possess anticancer activity. For instance, studies have indicated that triazole-containing compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The compound's mechanism may involve the modulation of signaling pathways such as AKT and mTOR, which are critical in cancer biology .

In a related study, derivatives of triazole have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound could be further explored for its anticancer effects .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also under investigation. Compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating immune responses. This activity could provide therapeutic avenues for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have evaluated the biological activity of triazole derivatives, providing insights into their pharmacological potential:

- Antifungal Activity : A study demonstrated that triazole derivatives effectively inhibited fungal growth in vitro. The mechanism was attributed to the disruption of ergosterol biosynthesis, a critical component of fungal cell membranes .

- Anticancer Activity : In vitro testing on various cancer cell lines revealed that triazole-containing compounds could induce apoptosis in cancer cells while sparing normal cells. This selectivity is essential for developing effective anticancer therapies .

- Anti-inflammatory Mechanisms : Research indicates that certain triazole derivatives can reduce inflammation markers in animal models, suggesting their potential use in treating chronic inflammatory conditions .

Scientific Research Applications

Structural Overview

The compound is characterized by:

- Azetidine Ring : A four-membered nitrogen-containing ring that serves as a scaffold in drug design.

- Triazole Moiety : A five-membered heterocyclic compound known for its diverse pharmacological properties.

- Thiophenyl Group : This moiety may enhance lipophilicity and influence the binding affinity to biological targets.

Antimicrobial Properties

The triazole derivatives exhibit significant antimicrobial activity. Research indicates that compounds with triazole rings often show broad-spectrum activity against various bacterial strains. The incorporation of the azetidine structure may enhance this activity due to potential synergistic effects.

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| 5-Methylpyrazole | Antimicrobial | |

| 1H-Triazole derivatives | Antifungal |

Antifungal and Antibacterial Activity

Triazole derivatives are well-known for their antifungal properties. They inhibit ergosterol biosynthesis, crucial for fungal cell membranes. Studies have shown that similar compounds possess antibacterial effects against a range of gram-positive and gram-negative bacteria by disrupting cell wall synthesis or function.

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines. The azetidine component enhances its ability to interact with cancer-related targets.

Case Studies and Research Findings

Several studies have focused on evaluating the biological activities of triazole derivatives similar to this compound:

- Anticancer Activity : Research has demonstrated that compounds containing triazole rings can selectively target cancer cells, exhibiting cytotoxic effects against melanoma and breast cancer cell lines .

- Antimicrobial Studies : Various studies have confirmed the broad-spectrum antimicrobial activity of triazole derivatives, highlighting their potential as therapeutic agents against resistant bacterial strains .

Chemical Reactions Analysis

Reactivity of the Ketone Group

The central ketone group participates in nucleophilic addition reactions. For example, it can react with Grignard reagents or organolithium compounds to form tertiary alcohols. Reduction with agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields secondary alcohols.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Nucleophilic addition | RMgX (Grignard reagent), THF | Tertiary alcohol derivative |

| Reduction | NaBH₄, MeOH | Secondary alcohol derivative |

Azetidine Ring Reactions

The azetidine (four-membered saturated nitrogen ring) undergoes ring-opening reactions under acidic or alkylating conditions. For instance, treatment with HCl leads to ring cleavage, forming γ-chloroamines.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Acidic ring-opening | HCl, H₂O, reflux | γ-Chloroamine derivative |

| Alkylation | CH₃I, K₂CO₃, DMF | N-Methylated azetidine |

1,2,4-Triazole Reactivity

The 1,2,4-triazole moiety participates in coordination chemistry and cycloaddition reactions. It acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺) and undergoes [3+2] cycloadditions with alkynes or nitriles under catalysis .

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Metal coordination | Cu(OAc)₂, MeOH | Triazole-metal complex |

| Cycloaddition | HC≡C-R, CuI, DIPEA | Fused triazole-heterocycle derivative |

Thiophene Functionalization

The thiophene ring undergoes electrophilic substitution (e.g., sulfonation, halogenation) and oxidation. Bromination with NBS (N-bromosuccinimide) yields 5-bromothiophene derivatives, while oxidation with mCPBA forms sulfoxide or sulfone products .

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Bromination | NBS, AIBN, CCl₄ | 5-Bromo-thiophene derivative |

| Oxidation | mCPBA, CH₂Cl₂ | Thiophene sulfoxide/sulfone |

Cross-Coupling Reactions

The compound’s aryl and heteroaryl groups enable participation in Suzuki-Miyaura and Buchwald-Hartwig couplings. For example, the thiophene moiety can couple with aryl boronic acids to form biaryl systems .

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl-linked derivative |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | Aminated thiophene derivative |

Heterocyclic Functionalization

The azetidine-triazole linkage can undergo further derivatization. For instance, S-alkylation of the triazole’s sulfur atom with alkyl halides introduces side chains, enhancing solubility or bioactivity .

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| S-Alkylation | R-X, K₂CO₃, DMF | Alkylthio-triazole derivative |

Hydrolytic Stability

The compound demonstrates stability under basic conditions but undergoes hydrolysis in strong acids. The ketone group is particularly susceptible to acid-catalyzed hydration .

| Condition | Behavior |

|---|---|

| pH > 10 | Stable (no decomposition) |

| pH < 2 | Hydrolysis to carboxylic acid derivative |

Comparison with Similar Compounds

Structural Features of the Target Compound

The target compound’s core structure includes:

- 1,2,4-Triazole: A five-membered aromatic ring with three nitrogen atoms, known for hydrogen-bonding capability and metabolic stability .

- Azetidine : A four-membered saturated ring, conferring conformational rigidity compared to larger cyclic amines .

- Thiophene-cyclopentyl hybrid : The thiophene moiety provides π-electron richness, while the cyclopentyl group introduces steric bulk and lipophilicity .

Comparison with Triazole-Containing Analogues

Substituent Effects on Aromatic Moieties

The thiophene group in the target compound contrasts with phenyl or methoxyphenyl substituents in analogues like 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (). Key differences include:

- Hydrogen Bonding : Methoxyphenyl derivatives exhibit stronger hydrogen-bonding interactions (e.g., C=O⋯H-N) in crystal structures, whereas thiophene may prioritize π-π stacking .

Impact of Cyclic Alkyl Groups

- Azetidine vs. Cyclobutyl: The azetidine ring (4-membered) in the target compound imposes greater ring strain but higher rigidity than the cyclobutyl group in 2-((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-methyl-3-phenylcyclobutyl)ethanone (). This strain may reduce metabolic degradation but limit conformational adaptability during target binding .

- Cyclopentyl vs. Smaller Rings: The cyclopentyl group offers a balance between lipophilicity and steric hindrance, contrasting with bulkier substituents like mesityl in 1-(3-methyl-3-mesityl-cyclobutyl)ethanone (). Smaller rings (e.g., cyclobutyl) may enhance solubility but reduce target selectivity .

Heterocyclic Variations and Electronic Properties

- Thiadiazole vs. Azetidine : Compounds such as 3,3-dimethyl-1-[5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-thiadiazol-2-ylsulfanyl]butan-2-one () replace azetidine with thiadiazole, introducing additional sulfur atoms. Thiadiazole’s electron-withdrawing nature and planar geometry may enhance oxidative stability but reduce membrane permeability compared to azetidine .

Methodological Approaches for Similarity Assessment

Structural similarity between the target compound and analogues can be quantified using:

- Molecular Fingerprints : MACCS or Morgan fingerprints encode structural features into bit arrays for Tanimoto/Dice coefficient calculations .

- Crystallographic and DFT Data : X-ray diffraction (e.g., ) and DFT optimizations () provide geometric parameters (bond lengths, angles) for direct comparisons.

Table 1. Key Parameters for Similarity Assessment

Q & A

Q. What are the critical considerations for optimizing the multi-step synthesis of this compound?

Methodological Answer: Synthesis optimization requires precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to improve yield and purity. For example:

- Azetidine ring formation : Use anhydrous conditions to prevent hydrolysis of intermediates .

- Triazole conjugation : Employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective 1,2,4-triazole attachment .

- Purification : Utilize flash chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates, followed by recrystallization for final product purity .

Q. Which characterization techniques are essential to confirm structural integrity and purity?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to verify azetidine ring geometry, triazole substitution patterns, and thiophene regiochemistry .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated 324.307 g/mol for CHFNO) and rule out side products .

- X-ray Crystallography : Resolve spatial arrangements of the cyclopentyl-thiophene moiety and azetidine-triazole linkage .

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer:

- Enzyme inhibition assays : Prioritize kinases or cytochrome P450 isoforms due to the triazole’s metal-coordinating properties .

- Antifungal activity : Follow CLSI guidelines for MIC determination against Candida albicans and Aspergillus fumigatus, referencing similar triazole derivatives .

- Cytotoxicity profiling : Use MTT assays on HEK293 and HepG2 cell lines to establish selectivity indices .

Advanced Research Questions

Q. What mechanistic insights explain conflicting reactivity data in nucleophilic substitution reactions?

Methodological Answer: Contradictions may arise from solvent-dependent steric effects or competing pathways. For example:

- Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms at the azetidine nitrogen, while protic solvents (e.g., ethanol) promote carbocation intermediates via SN1 .

- Orthogonal validation : Use isotopic labeling (O) or kinetic isotope effects (KIEs) to distinguish mechanisms .

Q. How can computational methods resolve discrepancies in predicted vs. observed bioactivity?

Methodological Answer:

- QSAR modeling : Train models using descriptors like LogP, topological polar surface area (TPSA), and H-bond acceptors/donors to predict bioavailability .

- Molecular docking : Simulate binding to CYP51 (fungal target) or EGFR (cancer target) to rationalize activity gaps. Compare with crystallographic data .

- MD simulations : Assess conformational stability of the cyclopentyl-thiophene group in aqueous vs. membrane environments .

Q. What strategies mitigate thermal degradation during long-term stability studies?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Identify decomposition thresholds (e.g., >150°C for azetidine ring cleavage) .

- Lyophilization : Store the compound as a lyophilized powder under argon to prevent hydrolysis of the triazole-methyl bond .

- Excipient screening : Test cyclodextrins or PEG matrices to enhance solid-state stability .

Q. How can toxicity be evaluated while accounting for metabolic byproducts?

Methodological Answer:

- Microsomal incubations : Use human liver microsomes (HLMs) with NADPH to identify oxidative metabolites (e.g., thiophene epoxidation) .

- Reactive intermediate trapping : Add glutathione (GSH) to detect electrophilic species via LC-MS/MS .

- Genotoxicity : Conduct Ames tests with TA98 and TA100 strains to assess mutagenic potential .

Q. What experimental approaches elucidate multi-target effects in complex biological systems?

Methodological Answer:

- Phosphoproteomics : Use SILAC labeling in cancer cell lines to map kinase inhibition profiles .

- CRISPR-Cas9 screening : Identify synthetic lethal interactions with the compound in Saccharomyces cerevisiae .

- Network pharmacology : Integrate STRING or KEGG pathways to predict off-target interactions (e.g., GPCRs or ion channels) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.